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Abstract

The Goldschmidt tolerance factor is a critical empirical guideline for predicting the stability of
the ABXs perovskite crystal structure. The size and properties of the A-site cation play a pivotal
role in determining this value and, consequently, the structural integrity and optoelectronic
properties of the material. Acetamidinium (AA), a larger organic cation compared to the more
conventional methylammonium (MA) and formamidinium (FA), presents both unique
opportunities and challenges when incorporated into the perovskite lattice. This technical guide
provides a comprehensive overview of the role of acetamidinium in ABXs perovskites,
focusing on its impact on the tolerance factor, structural stability, and device performance. It
includes a compilation of quantitative data, detailed experimental protocols, and conceptual
diagrams to elucidate key relationships and workflows.

The Goldschmidt Tolerance Factor: A Foundation
for Perovskite Stability

The stability of the three-dimensional (3D) ABXs perovskite structure is largely governed by
geometric constraints, empirically described by the Goldschmidt tolerance factor (t).[1][2] The
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ideal cubic perovskite structure is formed when the A-site cation fits snugly within the
cuboctahedral cavity created by the corner-sharing [BXe]*~ octahedra. The tolerance factor is
calculated using the ionic radii (r) of the constituent ions:

t= (ra + rx) / (\/2 * (re + rx))

where ra, re, and rx are the ionic radii of the A-site cation, B-site metal cation, and X-site halide
anion, respectively.

Empirically, a stable 3D perovskite structure is expected to form when 0.8 <t < 1.0.[1][2]

e t>1.0: The A-site cation is too large, leading to stretching and instability of the inorganic
framework, often resulting in the formation of 2D layered phases (e.g., Ruddlesden-Popper
phases) or non-perovskite polymorphs.[3][4]

e t<0.8: The A-site cation is too small to fully occupy the cavity, causing the octahedral
framework to tilt and distort, which can also lead to the formation of non-perovskite "yellow"
phases.[3][5]

The following diagram illustrates the logical relationship between ionic radii, the tolerance
factor, and the resulting crystal structure.
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Caption: Relationship between ionic radii, tolerance factor, and structure.

Acetamidinium (AA) as an A-Site Cation

Acetamidinium ([CH3C(NH2z)2]*) is an organic cation that has been explored as an alternative
or additive A-site cation in halide perovskites.[3][6] Structurally, it is slightly larger than
formamidinium (FA) due to the presence of an additional methyl group.[7] This larger size
places acetamidinium at the upper limit of what the perovskite lattice can typically
accommodate.

Quantitative Data: lonic Radii and Calculated Tolerance
Factors

Calculating the tolerance factor requires accurate effective ionic radii. The table below compiles
relevant ionic radii and provides calculated tolerance factors for acetamidinium in common
lead and tin-based iodide perovskites.
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Shannon lonic Radius

lon Reference(s)
(pm)
Acetamidinium (AA) ~284 [4]
Formamidinium (FA) ~253 [8]
Methylammonium (MA) ~217 [4]
Cesium (Cs*) ~167 [8]
Lead (Pb2+) 119 [9]
Tin (Snz*) 115 [9]
lodide (I7) 220 [9]

Table 1: Effective lonic Radii of Common Perovskite Constituent lons.

Using these values, we can calculate the Goldschmidt tolerance factor for hypothetical pure

AAPDIz and AASNIz structures.

Perovskite Calculated .
. Predicted
Compositio  ra (pm) re (pm) rx (pm) Tolerance .
Stability
n Factor (t)
Unstable (t >
AAPDI3 284 119 220 1.05 1.0), likely 2D
phase
Unstable (t >
AASNIs 284 115 220 1.06 1.0), likely 2D
phase
Borderline
FAPDIs 253 119 220 1.00
stable
MAPDI3 217 119 220 0.93 Stable

Table 2: Calculated Goldschmidt Tolerance Factors for Acetamidinium-Based Perovskites.
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As the calculations show, the tolerance factor for pure acetamidinium-based lead and tin
iodide perovskites is well above 1.0, predicting that a stable 3D perovskite structure is unlikely
to form.[1][4] This has led to the primary application of acetamidinium not as the sole A-site
cation, but as a substitutional additive in mixed-cation systems.

Impact of Acetamidinium Incorporation

Despite the unfavorable tolerance factor for pure compositions, incorporating small amounts of
acetamidinium into other perovskite systems (e.g., MAPbIs or FASnIz) has demonstrated
significant benefits in device performance and stability.

Structural and Stability Enhancements

The incorporation of the larger AA cation can induce lattice strain but also offers potential
stabilizing effects. Due to a delocalized mt-electron cloud over its N-C-N bond, acetamidinium
has restricted C-N bond rotation and can form strong hydrogen bonds (N-H--:1) with the iodide
anions of the inorganic cage.[10][11] This enhanced electrostatic interaction can help stabilize
the cation within the perovskite matrix.[10][12]

Studies have shown that substituting up to 10% of methylammonium with acetamidinium in
MAPDIs films improves the material's intrinsic stability.[10] In ambient conditions (72 + 3% RH),
devices with 10% AA retained 70% of their initial power conversion efficiency (PCE) after 480
hours, compared to the reference MAPbIs devices which degraded to 43% of their initial value.
[10]

The diagram below illustrates the proposed mechanism for this enhanced stability.
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Caption: Proposed mechanism for performance enhancement by AA incorporation.

Performance Data in Solar Cells

The use of acetamidinium as a co-cation has led to measurable improvements in solar cell
device metrics.
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Perovskit
e Jsc Stability Referenc
. Voc (V) FF PCE (%)
Composit (mAlcm?) Note e(s)
ion
Degrades
MAPbDI3
(Ref 1.04 (avg) to 43% of (10]
eference .04 (av - - -
) J initial PCE
in 480h
Retains
16.3
(AAo.1MAo. 70% of
1.12 (avg) - - (avg)18.29 [10]
9)Pbls ] initial PCE
(champion)
in 480h
Prone to
FASNI3 Sn2+
(Reference - - - - oxidation [71[11]
) and
defects
Greatly
improved
(AAo.1Rbo.o
shelf- and
3)FAo.s7Snl - - - 145 ] [7]
light-
3
soaking
stability

Table 3: Performance Metrics of Acetamidinium-Substituted Perovskite Solar Cells.

The increase in the open-circuit voltage (Voc) in AA-substituted MAPbIs is attributed to an
increased carrier lifetime, which rose from 20 ps in the reference device to 32 us in the 10%
AA-substituted film.[10] In tin-based perovskites, acetamidinium is thought to passivate
vacancy defects, while the co-cation Rb passivates the bottom interface, leading to significantly
enhanced efficiency and stability.[7]

Experimental Protocols
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The synthesis and characterization of acetamidinium-containing perovskites follow
established procedures for solution-processed thin films. The diagram below outlines a typical
experimental workflow.
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Caption: General experimental workflow for AA-based perovskite films.
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Protocol: Synthesis of (AAo.1MAo.9)Pbls Thin Film

This protocol is adapted from methodologies described for mixed-cation perovskite fabrication.
[10]

e Precursor Solution Preparation:

o Prepare a 1.4 M stock solution by dissolving lead iodide (Pbl2) in a 4:1 v/v mixture of
dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

o In a separate vial, prepare the A-site cation mixture by dissolving methylammonium iodide
(MAI) and acetamidinium iodide (AAIl) in a 9:1 molar ratio in isopropanol.

o Mix the Pblz solution with the A-site cation solution in a 1:1 molar ratio to obtain the final
precursor ink. Stir at 60 °C for 2 hours before use.

e Substrate Preparation:

o Clean patterned ITO-coated glass substrates sequentially via ultrasonication in detergent,
deionized water, acetone, and isopropanol for 15 minutes each.

o Dry the substrates with a nitrogen gun and treat with UV-Ozone for 20 minutes.
o Deposit an electron transport layer (e.g., SnOz2) and perform necessary annealing steps.

o Perovskite Film Deposition:

[e]

Transfer the substrates into a nitrogen-filled glovebox.

o

Spin-coat the prepared (AAo.:MAo.9)PDbls precursor solution at 4000 rpm for 30 seconds.

[¢]

During the last 10 seconds of spinning, drip 100 uL of an antisolvent (e.g., chlorobenzene)
onto the center of the spinning substrate.

[¢]

Immediately transfer the substrate to a hotplate and anneal at 100 °C for 10 minutes.

Key Characterization Methodologies
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» X-Ray Diffraction (XRD): Used to confirm the formation of the perovskite crystal phase and
identify any secondary phases (e.g., Pblz or non-perovskite polymorphs). The position of the
primary diffraction peaks (e.g., (110) for a cubic phase) can indicate changes in the lattice
parameter upon AA incorporation.

e Scanning Electron Microscopy (SEM): Provides top-down visualization of the film's
morphology, including grain size, grain boundary characteristics, and pinholes. Larger, more
uniform grains are generally desirable for high-performance devices.

o UV-Visible (UV-Vis) Spectroscopy: Measures the optical absorbance of the film. A Tauc plot
analysis of the absorbance spectrum is used to determine the optical bandgap (Eg) of the
material.

o Time-Resolved Photoluminescence (TRPL): Measures the decay of photoluminescence
intensity over time after excitation with a short laser pulse. This technique is used to quantify
the charge carrier lifetime, a critical parameter linked to recombination losses and the
device's open-circuit voltage.[10]

Conclusion and Outlook

While the large ionic radius of acetamidinium results in a Goldschmidt tolerance factor greater
than 1, precluding its use in stable, pure 3D perovskite structures, its role as a co-cation
additive is highly promising. By incorporating small amounts of acetamidinium into existing
perovskite systems, researchers can leverage its unique bonding characteristics to passivate
defects, immobilize ions, and strengthen the overall lattice structure. This leads to
demonstrable improvements in device efficiency, open-circuit voltage, and, most critically, long-
term operational and environmental stability. Future research should focus on optimizing the
concentration of acetamidinium in various multi-cation and mixed-halide perovskite systems
(including lead-free alternatives) and further elucidating the precise atomistic mechanisms
behind the observed stability enhancements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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